N-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide
Description
N-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide is a heterocyclic compound featuring a benzothienopyrimidine core fused with a tetrahydro ring system. The structure includes an acetamide group attached to the meta-position of a phenyl ring, which is further linked via an ether bond to the pyrimidine moiety. Its molecular formula is C₁₈H₁₇N₃O₂S, with a molar mass of 339.41 g/mol . This compound is part of a broader class of tetrahydrobenzothienopyrimidine derivatives investigated for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-11(22)21-12-5-4-6-13(9-12)23-17-16-14-7-2-3-8-15(14)24-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3,(H,21,22) |
InChI Key |
BGQRYLZEHJWNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide typically involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide.
Introduction of the Phenyl Group: The phenyl group can be introduced through nucleophilic substitution reactions, where the benzothieno[2,3-d]pyrimidine core reacts with phenyl derivatives under suitable conditions.
Acetylation: The final step involves the acetylation of the phenyl group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl group and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
N-[3-(5,6,7,8-tetrahydro1
Mechanism of Action
The mechanism of action of N-[3-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzothienopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Positional Isomerism : The target compound’s meta-substituted acetamide (vs. para-substituted analog in ) may alter steric interactions and binding affinity to biological targets.
- Linker Variations : Sulfanyl bridges (e.g., ) introduce flexibility, whereas ether or hydrazide linkers (e.g., ) modulate hydrogen-bonding capacity.
Key Insights:
- Cytotoxicity : The hydrazide derivative in shows moderate activity (IC₅₀ ~5 µM), suggesting the acetamide group in the target compound may require optimization for improved potency.
- Antimicrobial Activity : Derivatives with sulfanyl linkers (e.g., ) exhibit broad-spectrum activity, likely due to enhanced membrane permeability.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (339.41 g/mol) falls within the acceptable range for oral bioavailability, whereas bulkier analogs (e.g., 505.70 g/mol in ) may face absorption challenges.
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes (Gewald reaction, formamide cyclization) as seen in , but substituent-specific steps (e.g., chloroacetylation in ) add complexity.
Biological Activity
N-[3-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that incorporates both benzothieno and pyrimidine moieties. The presence of these rings contributes to its unique pharmacological properties.
Structural Formula
Key Properties
- Molecular Formula: C15H18N2O2S
- Molecular Weight: 290.38 g/mol
- IUPAC Name: N-[3-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide
Research indicates that N-[3-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide exhibits various biological activities primarily through the inhibition of specific protein kinases involved in cell signaling pathways. One notable target is AKT1 (protein kinase B), which plays a crucial role in regulating cell growth and survival.
Anticonvulsant Activity
A study evaluating the anticonvulsant properties of related compounds indicated that derivatives of benzothienopyrimidine exhibited significant activity in maximal electroshock (MES) tests. For instance:
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Benzothienopyrimidine Derivative | 29.6 | >300 | 10.1 |
These findings suggest that modifications to the benzothieno structure can enhance anticonvulsant efficacy while maintaining a favorable safety profile.
Anti-inflammatory and Antimicrobial Properties
The compound has also been explored for its anti-inflammatory and antimicrobial activities. A related study highlighted that derivatives containing thiophene and pyrimidine rings showed promising results against various bacterial strains and inflammatory models.
Study 1: Anticonvulsant Efficacy
In a controlled study involving several derivatives of benzothienopyrimidine:
- Objective: Evaluate anticonvulsant efficacy using MES test.
- Results: The most active compound demonstrated an ED50 of 37.3 mg/kg with a protective index significantly higher than traditional anticonvulsants like carbamazepine.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of related compounds:
- Methodology: In vitro assays measuring cytokine release from activated macrophages.
- Findings: Compounds showed significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
